molecular formula C17H22N4O3 B2769052 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034502-23-1

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2769052
CAS No.: 2034502-23-1
M. Wt: 330.388
InChI Key: GFFGAUSSXGACCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the small molecule compound 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea, provided for research use. It has the CAS Registry Number 2034502-23-1 and a molecular formula of C17H22N4O3, corresponding to a molecular weight of approximately 330.38 g/mol . The compound is a urea derivative featuring a 2,3-dimethoxyphenyl group and a 2-cyclopropyl-1H-imidazole moiety linked by an ethyl chain. Urea derivatives are of significant interest in medicinal chemistry and drug discovery. The urea functional group is a key pharmacophore in many biologically active molecules and is sometimes used as a bioisostere for amide bonds, which can improve metabolic stability in drug candidates . Furthermore, compounds containing an imidazole core, such as the one present in this molecule, are prevalent in pharmaceuticals and are known to participate in various biochemical interactions . While the specific biological pathway and mechanism of action for this exact compound require further research, its structure suggests potential as a valuable tool for investigating kinase inhibition or cellular signaling pathways, given that similar aryl-urea-imidazole structures have been explored as kinase inhibitors in scientific research . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-23-14-5-3-4-13(15(14)24-2)20-17(22)19-9-11-21-10-8-18-16(21)12-6-7-12/h3-5,8,10,12H,6-7,9,11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGAUSSXGACCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Cyclopropyl Group Introduction: The cyclopropyl group is often introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Coupling Reactions: The imidazole derivative is then coupled with a suitable ethyl halide to form the intermediate compound.

    Urea Formation: Finally, the intermediate is reacted with 2,3-dimethoxyaniline and phosgene or a phosgene substitute to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the urea moiety to amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted imidazole or phenyl derivatives.

Scientific Research Applications

1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Features Target/Activity Key Advantages/Limitations
Target Urea Compound Urea, 2,3-dimethoxyphenyl, cyclopropylimidazole Unknown (hypothesized 5-HT2A/other) Potential metabolic stability via urea; limited solubility
MDL100907 2,3-Dimethoxyphenyl, piperidine methanol 5-HT2A antagonist (Ki = 0.1 nM) High selectivity; alcohol group may limit stability
Example 5 (EP0097) Urea, triazole, trifluoromethoxyphenyl Not reported Enhanced metabolic resistance
C19/C20 Dihydroimidazole, methoxyphenyl Synthetic intermediates High solubility; less rigid than cyclopropylimidazole

Research Findings and Implications

  • Urea vs. Alcohol/Amino Groups: The urea moiety in the target compound may improve hydrogen-bonding with targets (e.g., serotonin receptors) compared to MDL100907’s alcohol group, but could reduce membrane permeability .
  • Cyclopropylimidazole : The cyclopropane ring may enhance selectivity by restricting conformational flexibility, contrasting with dihydroimidazoles in C19/C20 .
  • 2,3-Dimethoxyphenyl : This motif is a hallmark of 5-HT2A ligands (e.g., MDL100907), suggesting the target compound may share this activity, though empirical validation is needed .

Biological Activity

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure features a cyclopropyl group attached to an imidazole ring and a dimethoxyphenyl moiety linked through a urea functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit specific signaling pathways that are crucial for cancer cell proliferation. For instance, it targets fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis.
  • In Vitro Studies : In cellular assays, the compound demonstrated significant antiproliferative effects on various cancer cell lines. Notably:
    • IC50 Values : The IC50 values against different cancer cell lines were reported as follows:
      • SNU16 : 77.4 nM
      • KG1 : 25.3 nM
        These values indicate potent activity, suggesting that the compound could serve as a lead for further development in cancer therapeutics .

Enzymatic Inhibition

The compound also exhibits enzyme inhibitory properties:

  • FGFR Inhibition : It has been identified as a potent FGFR inhibitor with an IC50 value below 4.1 nM, indicating strong enzymatic inhibition .
  • Other Targets : Further studies suggest that the compound may also interact with other kinases involved in cancer progression, although specific IC50 values for these interactions are still under investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Research has indicated that modifications to the dimethoxyphenyl group can significantly alter the potency of the compound. For example, replacing methoxy groups with different electron-donating or withdrawing groups can enhance or diminish activity against FGFRs .
Substituent TypeEffect on Activity
Electron-donating (e.g., -OCH3)Increases potency
Electron-withdrawing (e.g., -NO2)Decreases potency

Case Studies

Several studies have focused on the biological activity of similar imidazole derivatives:

  • Cao et al. Study : This research evaluated various indazole derivatives and found that certain modifications led to enhanced selectivity and potency against FGFRs .
  • Antiproliferative Studies : A comparative analysis showed that compounds similar to this compound exhibited varying degrees of cytotoxicity against breast and lung cancer cell lines, reinforcing the importance of structural modifications in drug design .

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea?

The synthesis typically involves three key steps:

  • Imidazole core formation : Cyclopropane-functionalized imidazole derivatives are synthesized via cyclocondensation of α-haloketones with amidines under basic conditions .
  • Ethyl linker introduction : The imidazole is alkylated using 1,2-dibromoethane, followed by nucleophilic substitution to attach the urea precursor .
  • Urea coupling : The 2,3-dimethoxyphenyl isocyanate is reacted with the ethyl-linked imidazole intermediate in anhydrous DMF at 0–5°C to minimize side reactions .
    Critical parameters : Use inert atmosphere (N₂/Ar) to prevent oxidation of the dimethoxyphenyl group, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is essential:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., 2-cyclopropylimidazole derivatives show characteristic δ 1.2–1.5 ppm for cyclopropane protons) .
  • Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary assays are suitable for screening its biological activity?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorometric assays .
  • Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to enhance imidazole-ethyl linkage efficiency .
  • Solvent optimization : Replace DMF with DMAc to reduce byproduct formation at elevated temperatures (>50°C) .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >98% purity, validated by chiral column analysis .

Q. How should contradictory crystallographic and computational data be resolved?

  • Data reconciliation : If DFT calculations (e.g., B3LYP/6-31G*) predict a planar urea group but X-ray shows torsion, check for crystal packing effects (e.g., N–H⋯O hydrogen bonds) .
  • Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility in solution .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., imidazole-binding GPCRs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (e.g., RMSD <2 Å for ligand-protein complexes) .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity cliffs .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace 2,3-dimethoxyphenyl with 3,4-dichlorophenyl to assess hydrophobicity impact on membrane permeability .
  • Linker modification : Substitute the ethyl spacer with a polyethylene glycol (PEG) chain to improve solubility .
  • Bioisosteres : Swap the cyclopropyl group with trifluoromethyl to enhance metabolic stability .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Rodent studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of t₁/₂ and AUC .
  • Tissue distribution : Use whole-body autoradiography to track ¹⁴C-labeled compound accumulation in organs .
  • Metabolite ID : Perform UPLC-QTOF-MS on bile/urine to identify phase I/II metabolites (e.g., O-demethylation via CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.